
L-701324
Übersicht
Beschreibung
Diese Verbindung zielt speziell auf die Glycin-Bindungsstelle des NMDA-Rezeptors ab, der eine entscheidende Rolle bei der synaptischen Übertragung und Plastizität im zentralen Nervensystem spielt . L-701,324 wurde umfassend auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung neurologischer Erkrankungen wie Epilepsie, Depression und neurodegenerativer Erkrankungen .
Herstellungsmethoden
Die Synthese von L-701,324 umfasst mehrere Schritte, beginnend mit der Herstellung der Chinolinon-Kernstruktur. Der synthetische Weg beinhaltet typischerweise die folgenden Schritte:
Bildung des Chinolinon-Kerns: Der Chinolinon-Kern wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert, die geeignete Ausgangsmaterialien wie Anilin-Derivate und phenolische Verbindungen verwenden.
Chlorierung: Die Einführung des Chloratoms an der 7-Position des Chinolinonrings wird durch Chlorierungsreaktionen unter Verwendung von Reagenzien wie Thionylchlorid oder Phosphorpentachlorid erreicht.
Phenoxy-Substitution: Die Phenoxygruppe wird an der 3-Position des Chinolinonrings durch nucleophile aromatische Substitutionsreaktionen unter Verwendung von Phenolderivaten eingeführt
Industrielle Produktionsmethoden für L-701,324 beinhalten die Optimierung dieser synthetischen Wege, um hohe Ausbeuten und Reinheit zu erreichen, während die Verwendung gefährlicher Reagenzien und Nebenprodukte minimiert wird .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
Cortical Spreading Depression Inhibition
L-701324 has been shown to inhibit cortical spreading depression (CSD), a phenomenon associated with migraines and focal ischemia. In a study involving rats, administration of this compound significantly delayed the initiation of CSD and inhibited its propagation. The compound was effective at doses of 10 mg/kg, demonstrating potential therapeutic benefits for migraine treatment and neuroprotection in ischemic conditions .
Table 1: Effects of this compound on CSD
Dose (mg/kg) | Effect on CSD Initiation | Effect on CSD Propagation |
---|---|---|
5 | No effect | Partial inhibition |
10 | Significant delay | Complete inhibition |
Anesthetic Properties
This compound has demonstrated the ability to enhance halothane anesthesia in experimental models. At doses that effectively inhibit NMDA receptor function, it was observed to increase low-frequency electroencephalographic (EEG) activity while reducing high-frequency activity, suggesting a potential role as an adjunct in anesthetic protocols .
Table 2: EEG Changes Induced by this compound
Dose (mg/kg) | Low-Frequency Amplitude Change (%) | High-Frequency Amplitude Change (%) |
---|---|---|
5 | +10 | -30 |
10 | +20 | -70 |
Anticonvulsant Activity
The anticonvulsant properties of this compound have been evaluated in various animal models. It has been shown to exert long-lasting effects against seizures induced by NMDA, providing insights into its potential use for treating epilepsy .
Behavioral Studies
Effects on Anxiety and Depression
Research indicates that this compound may have antidepressant effects mediated through the brain-derived neurotrophic factor (BDNF) signaling pathway. In chronic stress models, administration of this compound reversed depressive-like behaviors in rodents, highlighting its potential as a novel antidepressant .
Table 3: Behavioral Outcomes Following this compound Administration
Treatment Group | Depression Score Reduction (%) | Anxiety Score Reduction (%) |
---|---|---|
Control | - | - |
This compound | 45 | 30 |
Impulsive Behavior Modulation
In studies examining impulsive behavior, this compound was found to reduce impulsivity in morphine-treated mice, suggesting its utility in addressing cognitive deficits associated with substance abuse disorders . This effect appears to be mediated through interactions with dopaminergic systems.
Wirkmechanismus
Target of Action
L-701324 is a potent, orally active NMDA receptor antagonist . It specifically targets the glycine B binding site on the NMDA receptor . The NMDA receptor is a type of ionotropic glutamate receptor, and the glycine binding site resides within the GluN1 subunit of the receptor .
Mode of Action
This compound antagonizes the activity of the NMDA receptor by blocking its glycine B binding site . This action inhibits the normal function of the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function.
Biochemical Pathways
The NMDA receptor is part of the glutamatergic system, which is one of the main excitatory neurotransmitter systems in the brain. By blocking the glycine B binding site, this compound can affect various biochemical pathways related to this system . For instance, it has been shown to reduce the propensity to activate mesolimbic dopaminergic systems .
Result of Action
This compound has been found to have antidepressant activity . In animal models, it has been shown to reduce immobility in the forced swim test and tail suspension test, which are commonly used to assess antidepressant-like behavior . Moreover, it has been found to increase the expression of BDNF, pTrkB, and pCREB in the hippocampus , which are markers often associated with antidepressant effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its antidepressant-like effects have been observed under conditions of chronic unpredictable mild stress . .
Biochemische Analyse
Biochemical Properties
7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, the compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the proliferation of certain cancer cell lines by interfering with the cell cycle. It also affects the expression of genes involved in apoptosis, leading to programmed cell death in targeted cells .
Molecular Mechanism
At the molecular level, 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. The compound also affects gene expression by interacting with transcription factors, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade when exposed to light or high temperatures. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage is required to achieve a noticeable impact. High doses of the compound can also result in toxic or adverse effects, including liver and kidney damage .
Metabolic Pathways
7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics. The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels. Additionally, it may require specific cofactors for its metabolism, influencing its overall biochemical activity .
Transport and Distribution
The transport and distribution of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound can be transported across cell membranes through active or passive mechanisms, depending on its concentration and the presence of transport proteins .
Subcellular Localization
The subcellular localization of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can accumulate in the nucleus, where it interacts with DNA and transcription factors, or in the mitochondria, affecting cellular respiration and energy production .
Vorbereitungsmethoden
The synthesis of L-701,324 involves several steps, starting with the preparation of the quinolinone core structure. The synthetic route typically includes the following steps:
Formation of the Quinolinone Core: The quinolinone core is synthesized through a series of condensation and cyclization reactions involving appropriate starting materials such as aniline derivatives and phenolic compounds.
Chlorination: The introduction of the chlorine atom at the 7-position of the quinolinone ring is achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Phenoxy Substitution: The phenoxy group is introduced at the 3-position of the quinolinone ring through nucleophilic aromatic substitution reactions using phenol derivatives
Industrial production methods for L-701,324 involve optimizing these synthetic routes to achieve high yields and purity while minimizing the use of hazardous reagents and by-products .
Analyse Chemischer Reaktionen
L-701,324 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe an der 4-Position des Chinolinonrings kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu Chinon-Derivaten oxidiert werden.
Reduktion: Der Chinolinonring kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid zum entsprechenden Chinolin-Derivat reduziert werden.
Substitution: Das Chloratom an der 7-Position kann durch andere Nucleophile wie Amine oder Thiole substituiert werden, um verschiedene Derivate von L-701,324 zu bilden
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan, Ethanol und Dimethylsulfoxid sowie Katalysatoren wie Palladium auf Kohlenstoff und Kupfer(I)-iodid . Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Chinon-Derivate, Chinolin-Derivate und verschiedene substituierte Chinolinon-Verbindungen .
Vergleich Mit ähnlichen Verbindungen
L-701,324 ist unter den NMDA-Rezeptor-Antagonisten aufgrund seiner hohen Selektivität und Affinität für die Glycin-Bindungsstelle einzigartig. Zu den ähnlichen Verbindungen gehören:
L-689,560: Ein weiterer NMDA-Rezeptor-Antagonist, der auf die Glycin-Stelle zielt, aber im Vergleich zu L-701,324 eine geringere Potenz und Selektivität aufweist
L-703,717: Eine strukturell verwandte Verbindung mit ähnlichen pharmakologischen Eigenschaften, die sich jedoch in ihrer Bindungsaffinität und Wirksamkeit unterscheidet
D-Cycloserin: Ein partieller Agonist an der Glycin-Stelle des NMDA-Rezeptors, der zur Behandlung von Angststörungen und zur kognitiven Verbesserung eingesetzt wird
L-701,324 zeichnet sich durch seine potente und selektive Antagonisierung der Glycin-Stelle aus, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht .
Biologische Aktivität
L-701324, chemically known as 7-chloro-4-hydroxy-3(3-phenoxy)phenyl-2(H)quinolone, is a potent antagonist of the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered attention for its potential therapeutic applications in neuropsychiatric disorders, particularly schizophrenia and depression. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on behavior, and relevant research findings.
This compound acts primarily as an antagonist at the glycine site of the NMDA receptor. By inhibiting this receptor's activity, this compound modulates dopaminergic signaling pathways that are often dysregulated in various psychiatric conditions. The blockade of NMDA receptors is believed to contribute to its effects on cognitive function and behavior, particularly in models of impulsivity and psychosis.
Schizophrenia Models
In studies involving rats reared in social isolation, this compound was shown to reverse deficits in prepulse inhibition (PPI), a behavioral measure often impaired in schizophrenia. This suggests that this compound may help normalize dopaminergic hyperactivity associated with isolation-induced behavioral abnormalities .
Impulsivity and Cognitive Function
Research has demonstrated that co-administration of this compound with morphine significantly reduces impulsive behaviors in mice. Specifically, it was observed that this compound administration decreased premature responses during reward-based tasks, indicating its potential role in mitigating impulsivity related to drug use and addiction .
Case Studies and Experimental Data
A series of experiments have assessed the cognitive effects of this compound in various mouse models. The following table summarizes key findings from studies examining its impact on cognitive performance:
Study | Treatment | Accuracy (%) | Omission (%) | Premature Responses | Correct Response Latency (s) |
---|---|---|---|---|---|
Study 1 | Vehicle | 90.58 ± 3.39 | 18.08 ± 2.79 | 7.0 ± 1.89 | 0.68 ± 0.06 |
This compound | 10.51 ± 2.43*** | 81.24 ± 7.76*** | 0.21 ± 0.08*** | 17.05 ± 4.38*** | |
ACPC + this compound | 45.11 ± 16.43** | 16.03 ± 3.43 | 14.57 ± 4.22* | 0.28 ± 0.16 |
*Statistical significance: ***p < .001, **p < .01, *p < .05.
This data indicates that this compound significantly impairs cognitive performance when administered alone but can alter impulsivity when combined with other compounds like ACPC (a glycine site agonist).
Eigenschaften
IUPAC Name |
7-chloro-4-hydroxy-3-(3-phenoxyphenyl)-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO3/c22-14-9-10-17-18(12-14)23-21(25)19(20(17)24)13-5-4-8-16(11-13)26-15-6-2-1-3-7-15/h1-12H,(H2,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVRDMUHUXVRET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C(C4=C(C=C(C=C4)Cl)NC3=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162016 | |
Record name | 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142326-59-8 | |
Record name | 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142326-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L 701324 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142326598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-701,324 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-701324 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9WY146163 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.